N-cyclohexyl-4-methoxy-3-nitrobenzene-1-sulfonamide
Description
N-cyclohexyl-4-methoxy-3-nitrobenzene-1-sulfonamide: is an organic compound with the molecular formula C14H18N2O4S It is a derivative of benzene sulfonamide, featuring a cyclohexyl group, a methoxy group, and a nitro group attached to the benzene ring
Properties
Molecular Formula |
C13H18N2O5S |
|---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
N-cyclohexyl-4-methoxy-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H18N2O5S/c1-20-13-8-7-11(9-12(13)15(16)17)21(18,19)14-10-5-3-2-4-6-10/h7-10,14H,2-6H2,1H3 |
InChI Key |
FTTAVYQOBBJHIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-methoxy-3-nitrobenzene-1-sulfonamide typically involves the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol and a suitable base.
Sulfonation: The sulfonamide group is introduced by reacting the benzene derivative with chlorosulfonic acid, followed by the addition of cyclohexylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other strong bases.
Major Products:
Reduction: Formation of N-cyclohexyl-4-amino-3-nitrobenzene-1-sulfonamide.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Applied in the formulation of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-methoxy-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- N-cyclohexyl-4-methyl-3-nitrobenzene-1-sulfonamide
- N-cycloheptyl-4-methoxy-3-nitrobenzene-1-sulfonamide
- N-cyclohexyl-3-nitrobenzene-1-sulfonamide
Comparison:
- N-cyclohexyl-4-methoxy-3-nitrobenzene-1-sulfonamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules.
- The cyclohexyl group provides steric hindrance, affecting the compound’s overall stability and solubility.
- The nitro group imparts specific redox properties, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
